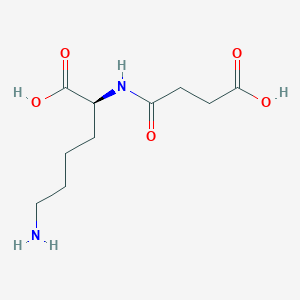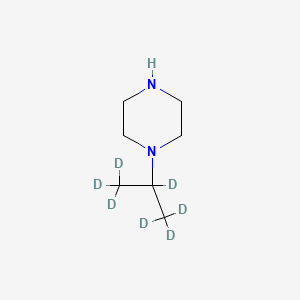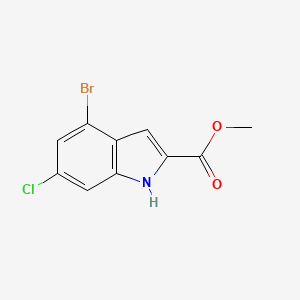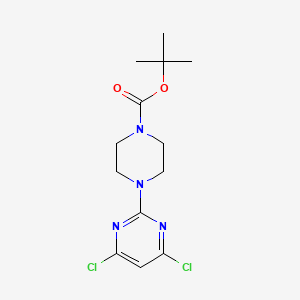
N-Succinyl Lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinyl Lysine is a derivative of the amino acid lysine, characterized by the addition of a succinyl group to the lysine molecule. This modification significantly alters the chemical and structural properties of lysine, making this compound an important compound in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Succinyl Lysine can be synthesized through the reaction of lysine with succinic anhydride. The reaction typically occurs in an aqueous medium, with the pH adjusted to around 8-9 to facilitate the reaction. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where lysine and succinic anhydride are mixed under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-Succinyl Lysine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound back to lysine.
Substitution: The succinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the succinyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of succinylated lysine derivatives, while reduction can regenerate lysine .
Wissenschaftliche Forschungsanwendungen
N-Succinyl Lysine has a wide range of applications in scientific research:
Wirkmechanismus
N-Succinyl Lysine exerts its effects through the modification of lysine residues in proteins. This modification can alter the charge and structure of the protein, affecting its function. The succinyl group changes the charge of lysine from +1 to -1 at physiological pH, leading to significant changes in protein structure and function . This modification can influence various molecular targets and pathways, including those involved in metabolism and gene regulation .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl Lysine: Similar to N-Succinyl Lysine, but with an acetyl group instead of a succinyl group.
N-Methyl Lysine: Contains a methyl group instead of a succinyl group.
N-Ubiquitinyl Lysine: Involves the addition of ubiquitin to lysine.
Uniqueness: this compound is unique due to the size and charge of the succinyl group, which induces more significant changes in protein structure and function compared to smaller modifications like acetylation or methylation .
Eigenschaften
CAS-Nummer |
113930-14-6 |
|---|---|
Molekularformel |
C10H18N2O5 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(2S)-6-amino-2-(3-carboxypropanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H18N2O5/c11-6-2-1-3-7(10(16)17)12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |
InChI-Schlüssel |
XEOGRHZGJFTETQ-ZETCQYMHSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCC(=O)O |
Kanonische SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)



![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)



![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)





